Cas no 893737-08-1 (4-(5-formylthiophen-3-yl)benzoic Acid)

4-(5-Formylthiophen-3-yl)benzoic acid is a versatile bifunctional organic compound featuring both a formyl group and a carboxylic acid moiety on a conjugated aromatic scaffold. Its key advantages include its utility as a building block in organic synthesis, particularly for the preparation of heterocyclic compounds, coordination polymers, and functional materials. The presence of reactive aldehyde and carboxyl groups allows for selective derivatization, enabling applications in pharmaceuticals, agrochemicals, and material science. Its rigid molecular structure and electronic properties make it suitable for use in optoelectronic materials and metal-organic frameworks (MOFs). The compound exhibits high purity and stability, ensuring reliable performance in synthetic applications.
4-(5-formylthiophen-3-yl)benzoic Acid structure
893737-08-1 structure
商品名:4-(5-formylthiophen-3-yl)benzoic Acid
CAS番号:893737-08-1
MF:C12H8O3S
メガワット:232.25512
MDL:MFCD06802093
CID:1941293
PubChem ID:20099774

4-(5-formylthiophen-3-yl)benzoic Acid 化学的及び物理的性質

名前と識別子

    • 4-(5-formylthiophen-3-yl)benzoic acid
    • 4-(5-FORMYL-3-THIENYL)BENZOIC ACID
    • 4-(2-Formylthiophen-4-yl)benzoic acid
    • 893737-08-1
    • AKOS004116369
    • 4-(2-Formylthiophen-4-yl)benzoic acid, 95%
    • SCHEMBL2552759
    • DTXSID70602393
    • EN300-842844
    • MFCD06802093
    • 4-(5-formylthiophen-3-yl)benzoic Acid
    • MDL: MFCD06802093
    • インチ: InChI=1S/C12H8O3S/c13-6-11-5-10(7-16-11)8-1-3-9(4-2-8)12(14)15/h1-7H,(H,14,15)
    • InChIKey: KNZXASBRSDQANH-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC=C1C2=CSC(=C2)C=O)C(=O)O

計算された属性

  • せいみつぶんしりょう: 232.01941529Da
  • どういたいしつりょう: 232.01941529Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 271
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 82.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

4-(5-formylthiophen-3-yl)benzoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB318347-5 g
4-(2-Formylthiophen-4-yl)benzoic acid, 95%; .
893737-08-1 95%
5 g
€1,159.00 2023-07-19
Enamine
EN300-842844-0.1g
4-(5-formylthiophen-3-yl)benzoic acid
893737-08-1
0.1g
$640.0 2023-09-02
Enamine
EN300-842844-10g
4-(5-formylthiophen-3-yl)benzoic acid
893737-08-1
10g
$3131.0 2023-09-02
Enamine
EN300-842844-1g
4-(5-formylthiophen-3-yl)benzoic acid
893737-08-1
1g
$728.0 2023-09-02
Enamine
EN300-842844-0.05g
4-(5-formylthiophen-3-yl)benzoic acid
893737-08-1
0.05g
$612.0 2023-09-02
Enamine
EN300-842844-5.0g
4-(5-formylthiophen-3-yl)benzoic acid
893737-08-1
5g
$2110.0 2023-06-06
Enamine
EN300-842844-0.25g
4-(5-formylthiophen-3-yl)benzoic acid
893737-08-1
0.25g
$670.0 2023-09-02
Enamine
EN300-842844-2.5g
4-(5-formylthiophen-3-yl)benzoic acid
893737-08-1
2.5g
$1428.0 2023-09-02
abcr
AB318347-5g
4-(2-Formylthiophen-4-yl)benzoic acid, 95%; .
893737-08-1 95%
5g
€1159.00 2025-02-21
Enamine
EN300-842844-1.0g
4-(5-formylthiophen-3-yl)benzoic acid
893737-08-1
1g
$728.0 2023-06-06

4-(5-formylthiophen-3-yl)benzoic Acid 関連文献

4-(5-formylthiophen-3-yl)benzoic Acidに関する追加情報

4-(5-formylthiophen-3-yl)benzoic Acid: A Comprehensive Overview

The compound 4-(5-formylthiophen-3-yl)benzoic acid (CAS No. 893737-08-1) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its versatile applications and intriguing chemical properties. Recent studies have highlighted its role in drug discovery, material synthesis, and as a building block for advanced organic materials.

4-(5-formylthiophen-3-yl)benzoic acid consists of a benzoic acid moiety attached to a thiophene ring, which is further substituted with a formyl group at the 5-position. This structure endows the compound with both aromaticity and conjugation, making it highly reactive and suitable for various chemical transformations. The thiophene ring, a five-membered heterocyclic compound containing sulfur, is known for its stability and electronic properties, which are further enhanced by the presence of the formyl group.

Recent research has focused on the synthesis and characterization of 4-(5-formylthiophen-3-yl)benzoic acid, exploring its potential as a precursor for more complex molecules. For instance, studies have demonstrated its utility in the construction of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. The compound's ability to undergo nucleophilic aromatic substitution and other reactions has made it a valuable intermediate in organic synthesis.

The physical properties of 4-(5-formylthiophen-3-yl)benzoic acid are also noteworthy. Its melting point, solubility, and stability under various conditions have been extensively studied to optimize its use in different applications. The compound exhibits moderate solubility in polar solvents, making it suitable for reactions in aqueous or organic media. Its stability under thermal and oxidative conditions has been evaluated, providing insights into its suitability for large-scale synthesis and industrial applications.

One of the most promising areas of application for 4-(5-formylthiophen-3-yl)benzoic acid is in the field of drug discovery. Its structure allows for the incorporation of bioactive groups, making it a potential candidate for designing novel therapeutic agents. Recent studies have explored its role as a lead compound in anti-inflammatory and anticancer drug development, leveraging its ability to modulate key biological pathways.

In addition to its pharmaceutical applications, 4-(5-formylthiophen-3-yl)benzoic acid has shown potential in materials science. Its ability to form self-assembled monolayers and participate in supramolecular chemistry has been investigated for applications in nanotechnology and surface science. The compound's electronic properties make it a candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes.

The synthesis of 4-(5-formylthiophen-3-yl)benzoic acid involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include Friedel-Crafts acylation followed by oxidation or direct coupling reactions using transition metal catalysts. Researchers have also explored green chemistry approaches to synthesize this compound, reducing environmental impact while maintaining product quality.

Despite its numerous advantages, the handling and storage of 4-(5-formylthiophen-3-yl)benzoic acid require careful consideration due to its sensitivity to moisture and light. Proper storage conditions are essential to maintain its stability and ensure consistent performance in various applications.

In conclusion, 4-(5-formylthiophen-3-yl)benzoic acid (CAS No. 893737-08-1) is a versatile compound with significant potential across multiple disciplines. Its unique structure, reactivity, and physical properties make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in advancing scientific innovation.

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価格 ($):687.0